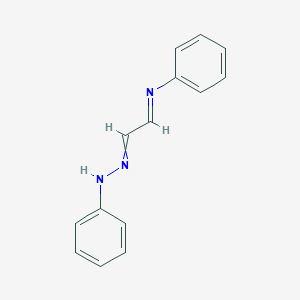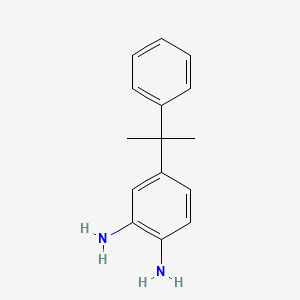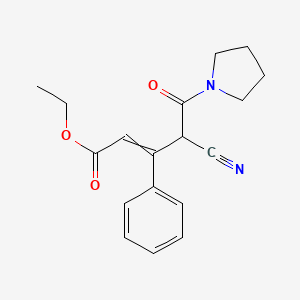
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate is a complex organic compound featuring a pyrrolidine ring, a cyano group, and an ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyano group to an amine or reduce the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s derivatives may find applications in materials science, such as the development of new polymers or coatings
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide
Uniqueness
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
66249-60-3 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
ethyl 4-cyano-5-oxo-3-phenyl-5-pyrrolidin-1-ylpent-2-enoate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17(21)12-15(14-8-4-3-5-9-14)16(13-19)18(22)20-10-6-7-11-20/h3-5,8-9,12,16H,2,6-7,10-11H2,1H3 |
Clé InChI |
MHUONXUYMMJWGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)C(C#N)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


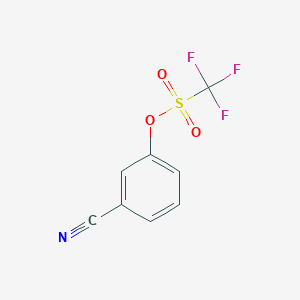
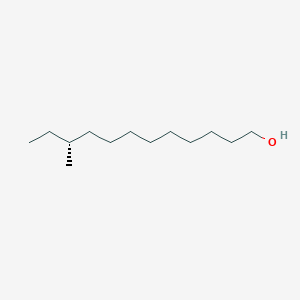
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
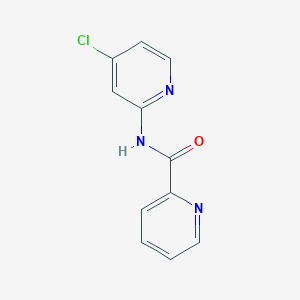

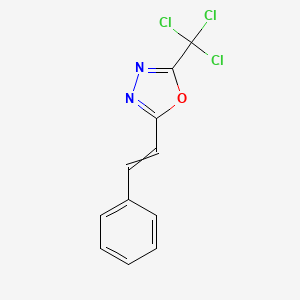

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
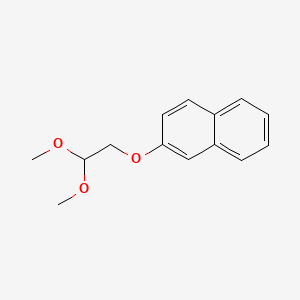
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
